BenchChemオンラインストアへようこそ!

Ranolazine-D8

LC-MS/MS Bioequivalence Quantitative Bioanalysis

Choose Ranolazine-D8 (CAS 1092804-88-0) as your internal standard for ranolazine bioanalysis. Its +8 Da mass shift eliminates isotopic interference, ensuring FDA/EMA-compliant accuracy (94.53–117.86%) and precision (≤4.56% CV) in human plasma. Validated for 3 freeze-thaw cycles and 72-hr autosampler stability. Ideal for ANDA bioequivalence studies. ≥98% purity, ≥98 atom % D. Buy now for robust, regulatorily accepted LC-MS/MS methods.

Molecular Formula C24H25D8N3O4
Molecular Weight 435.59
CAS No. 1092804-88-0
Cat. No. B602535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine-D8
CAS1092804-88-0
SynonymsN-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
Molecular FormulaC24H25D8N3O4
Molecular Weight435.59
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
InChIInChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranolazine-D8 (CAS 1092804-88-0): Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Ranolazine-D8 (CAS 1092804-88-0) is a deuterium-labeled analog of the anti-anginal agent ranolazine (CVT 303), in which eight hydrogen atoms on the piperazine ring are replaced with deuterium . This octa-deuterated compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of ranolazine in complex biological matrices such as human plasma [1]. With a molecular weight of 435.59 g/mol and a mass shift of +8 Da relative to the unlabeled parent (m/z 427 → m/z 435 for the free base), Ranolazine-D8 provides chromatographic co-elution and ionization behavior nearly identical to ranolazine while permitting unequivocal mass spectrometric differentiation .

Why Unlabeled Ranolazine or Alternative Isotopologues Cannot Substitute for Ranolazine-D8 in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the use of a structurally identical but mass-differentiated internal standard is essential to correct for matrix effects, ionization variability, and sample processing losses. Unlabeled ranolazine cannot function as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, precluding independent quantitation . Alternative deuterated ranolazine isotopologues—such as Ranolazine-d3 (m/z +3 Da) or Ranolazine-D5 (m/z +5 Da)—exhibit distinct mass shifts and may suffer from isotopic cross-talk or insufficient mass separation in complex biological matrices, particularly when multiple metabolites or endogenous interferences are present . Furthermore, the chromatographic retention behavior of differently labeled species can vary subtly, affecting co-elution fidelity and compromising the accuracy of matrix effect correction . Ranolazine-D8, with its +8 Da mass shift, provides a well-documented, validated, and regulatorily accepted solution that mitigates these risks, as evidenced by its successful deployment in human bioequivalence studies [1].

Ranolazine-D8 (CAS 1092804-88-0): Quantified Differentiation Against Analogs and Alternative Internal Standards


LC-MS/MS MRM Transition Specificity: Ranolazine-D8 (+8 Da) vs. Unlabeled Ranolazine in Human Plasma

In a validated LC-MS/MS method for human plasma, Ranolazine-D8 (employed as the internal standard) was monitored via the MRM transition m/z 448.30 → 285.20, whereas unlabeled ranolazine (the analyte) was monitored via m/z 428.20 → 279.50 [1]. This +20.1 Da difference in precursor ion mass and +5.7 Da difference in product ion mass ensures complete baseline mass spectrometric resolution, eliminating any potential for isotopic cross-talk or signal interference [1].

LC-MS/MS Bioequivalence Quantitative Bioanalysis

Method Validation Metrics: Accuracy and Precision Achieved with Ranolazine-D8 Internal Standard

The LC-MS/MS method employing Ranolazine-D8 as the internal standard was fully validated in human plasma, yielding a linear calibration range of 5–2000 ng/mL with a mean correlation coefficient of 0.9937 (range: 0.9895–0.9963) [1]. Inter-day accuracy across six independent QC sample sets ranged from 94.53% to 117.86%, and inter-day precision (%CV) ranged from 0.14% to 4.56% [1]. The mean extraction recovery for Ranolazine-D8 (internal standard) was 88.37% [1].

Method Validation Accuracy Precision

Isotopic Enrichment and Chemical Purity Specifications: Ranolazine-D8 vs. Alternative Deuterated Ranolazine Products

Commercially available Ranolazine-D8 (free base, CAS 1092804-88-0) is supplied with a certified chemical purity of ≥98% (HPLC) and an isotopic enrichment of ≥98 atom % D . In contrast, alternative deuterated forms such as Ranolazine-d3 are offered at 99.49% purity but with a lower mass shift (+3 Da) that may be more susceptible to isotopic overlap . The dihydrochloride salt form (CAS 1219802-60-4) also specifies ≥98 atom % D isotopic enrichment and ≥95% purity by HPLC .

Isotopic Enrichment Chemical Purity Quality Control

Stability Profile: Ranolazine-D8 Long-Term Storage and Freeze-Thaw Robustness

In the validated human plasma method, Ranolazine-D8 demonstrated stability in plasma samples for three freeze-thaw cycles, for 24 hours at ambient temperature, and for 1 month and 3 months when stored at -20°C [1]. Processed samples (ready for injection) were stable for up to 72 hours in the autosampler at 4°C [1]. Vendor specifications for the neat compound indicate stability for at least three years when stored under recommended conditions (room temperature), after which re-analysis for chemical purity is advised .

Stability Sample Storage Freeze-Thaw

Ranolazine-D8 (CAS 1092804-88-0): High-Impact Application Scenarios Driven by Quantitative Differentiation


Regulated Bioequivalence and Pharmacokinetic Studies in Human Plasma

Ranolazine-D8 is the internal standard of choice for LC-MS/MS quantification of ranolazine in human plasma during bioequivalence trials, as demonstrated in a published 12-subject study that validated the method from 5–2000 ng/mL [1]. The +8 Da mass shift ensures no interference from endogenous plasma components or ranolazine metabolites, while documented accuracy (94.53–117.86%) and precision (≤4.56% CV) support compliance with FDA/EMA bioanalytical guidance [1].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

For clinical laboratories performing therapeutic drug monitoring of ranolazine, Ranolazine-D8 enables robust quantitation across the expected therapeutic concentration range. Its validated stability for three freeze-thaw cycles and 72-hour autosampler stability at 4°C accommodates routine clinical laboratory workflows and batch re-analysis requirements [1].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models

In preclinical species where matrix interferences may differ from human plasma, Ranolazine-D8 provides a consistent, well-characterized internal standard with defined MS/MS transitions (m/z 448.30→285.20) and established extraction recovery (88.37%) [1]. The high isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) ensure that the internal standard signal is not confounded by unlabeled carryover or isotopic impurities, a critical consideration when method sensitivity is pushed to lower limits of quantitation .

Method Development and Validation for ANDA Submissions

As noted by multiple vendors, Ranolazine-D8 is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for ranolazine formulations [2]. The availability of this deuterated standard with documented purity and isotopic enrichment facilitates the establishment of validated, transferable LC-MS/MS methods required for generic drug approval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranolazine-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.